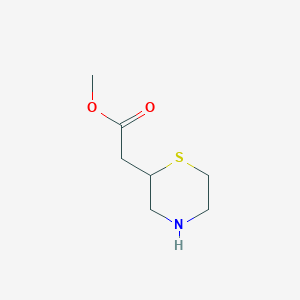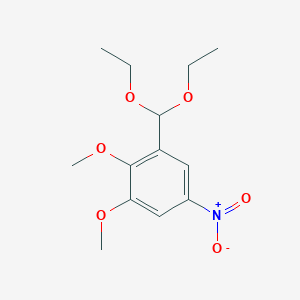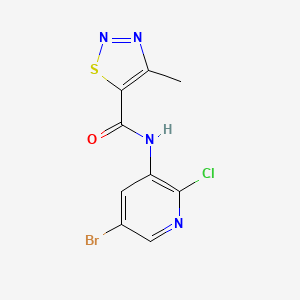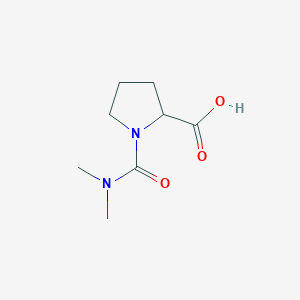
Methyl 2-(thiomorpholin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(thiomorpholin-2-YL)acetate: is a heterocyclic compound with the molecular formula C7H13NO2S It features a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiomorpholin-2-YL)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile, attacking the carbon atom of the methyl chloroacetate, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(thiomorpholin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(thiomorpholin-2-YL)acetate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties. Its structure may allow for interactions with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(thiomorpholin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can form specific interactions with these targets, leading to modulation of their activity. The ester group can also undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(thiomorpholin-4-YL)acetate: Similar structure but with the thiomorpholine ring substituted at a different position.
Methyl 2-(thiomorpholin-3-YL)acetate hydrochloride: A hydrochloride salt form with a similar structure.
2-Methyl-thiomorpholin-3-one: A related compound with a different functional group.
Uniqueness: Methyl 2-(thiomorpholin-2-YL)acetate is unique due to its specific substitution pattern on the thiomorpholine ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with biological targets, which can lead to different pharmacological effects.
Eigenschaften
Molekularformel |
C7H13NO2S |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
methyl 2-thiomorpholin-2-ylacetate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
XMYGBOSFKQVXOU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CNCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)



![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)


![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)


